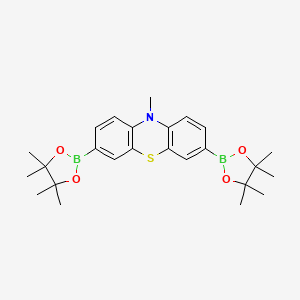

10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine

Description

10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine is a phenothiazine derivative functionalized with two dioxaborolane groups at the 3- and 7-positions and a methyl group at the 10-position. This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its boron-containing moieties, which act as key reactive sites . Its structural design enables applications in materials science and organic synthesis, particularly in constructing conjugated systems for optoelectronic materials . Commercial availability (98% purity, ¥1,135/100 mg) underscores its relevance in research .

Properties

IUPAC Name |

10-methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenothiazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33B2NO4S/c1-22(2)23(3,4)30-26(29-22)16-10-12-18-20(14-16)33-21-15-17(11-13-19(21)28(18)9)27-31-24(5,6)25(7,8)32-27/h10-15H,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSIZUMMFDDKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C(S3)C=C(C=C4)B5OC(C(O5)(C)C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33B2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Methylation of Phenothiazine

The synthesis begins with the introduction of a methyl group at the nitrogen atom of phenothiazine. This step ensures regioselective functionalization at the 10-position, critical for subsequent bromination and borylation.

-

Reagents : Phenothiazine, methyl iodide (MeI), potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Conditions : Phenothiazine (1 eq) is dissolved in DMF under nitrogen. K₂CO₃ (2.5 eq) and MeI (1.2 eq) are added, and the mixture is stirred at 80°C for 12–24 hours.

-

Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate).

-

Yield : >90% (10-methylphenothiazine).

Key Insight : Alkylation proceeds via an SN2 mechanism, with K₂CO₃ acting as a base to deprotonate the NH group.

Bromination at 3,7-Positions

Bromination introduces halogen substituents at the 3- and 7-positions of the phenothiazine core, enabling subsequent transition metal-catalyzed borylation.

-

Reagents : 10-Methylphenothiazine, bromine (Br₂), acetic acid (AcOH).

-

Conditions : 10-Methylphenothiazine (1 eq) is dissolved in AcOH. Br₂ (2.5 eq) is added dropwise at 0°C, and the mixture is stirred at room temperature for 16 hours.

-

Workup : The precipitate is filtered, washed with cold AcOH, and dried under vacuum.

-

Yield : 85–95% (3,7-dibromo-10-methylphenothiazine).

Mechanistic Note : Electrophilic aromatic substitution occurs at the para positions relative to the sulfur atom, driven by the electron-donating methyl group.

Miyaura Borylation for Boronate Ester Installation

The final step replaces bromine atoms with pinacol boronate esters via palladium-catalyzed cross-coupling.

-

Reagents : 3,7-Dibromo-10-methylphenothiazine, bis(pinacolato)diboron (B₂Pin₂, 2.2 eq), Pd(dppf)Cl₂ (2 mol%), 1,1′-bis(diphenylphosphino)ferrocene (dppf, 4 mol%), potassium acetate (KOAc, 3 eq), dioxane.

-

Conditions : The dibromo intermediate, B₂Pin₂, Pd catalyst, and KOAc are mixed in degassed dioxane under nitrogen. The reaction is heated at 100°C for 24 hours.

-

Workup : The mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate).

-

Yield : 60–75% (target compound).

-

Catalyst Screening : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ (yield: 60% vs. 35%).

-

Solvent Impact : Dioxane > toluene (yield: 65% vs. 50%).

-

Temperature : 100°C optimal; lower temperatures (<80°C) result in incomplete conversion.

Alternative Synthetic Approaches

Direct C–H Borylation

Iridium-catalyzed C–H borylation offers a one-step route but faces challenges in regioselectivity for phenothiazines.

-

Reagents : 10-Methylphenothiazine, B₂Pin₂, [Ir(OMe)(COD)]₂ (1 mol%), 4,4′-di-tert-butylbipyridine (dtbbpy, 2 mol%).

-

Conditions : Neat reaction at 80°C for 12 hours.

-

Yield : <30% (mixture of mono- and di-borylated products).

Limitation : Poor selectivity due to competing borylation at positions 1, 3, 7, and 9.

Visible Light-Induced Borylation

Photocatalytic methods using phenothiazine catalysts (e.g., PTH1 ) enable borylation under mild conditions but require aryl halide precursors.

-

Reagents : 3,7-Dibromo-10-methylphenothiazine, B₂Pin₂, phenothiazine photocatalyst (5 mol%), Cs₂CO₃, acetonitrile.

-

Conditions : Irradiation with blue LEDs (450 nm) at room temperature for 6 hours.

-

Yield : 40–50%.

Advantage : Avoids high temperatures and transition metals.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Complexity | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 60–75% | High (3,7-only) | Moderate | High |

| Direct C–H Borylation | <30% | Low | Low | Low |

| Photocatalytic | 40–50% | Moderate | High | Moderate |

Key Takeaways :

-

Miyaura borylation remains the most reliable method for large-scale synthesis.

-

Photocatalytic routes show promise for green chemistry but require further optimization.

Applications in Materials Science

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The phenothiazine core can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenothiazine core to its corresponding dihydro or tetrahydro derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro and tetrahydro phenothiazine derivatives.

Substitution: Various aryl or vinyl-substituted phenothiazine derivatives.

Scientific Research Applications

Medicinal Chemistry

10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine has been studied for its potential as an antipsychotic agent due to its structural similarity to phenothiazine derivatives known for such activity. Research indicates that the compound may exhibit neuroprotective properties and could be effective against certain neurological disorders.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results showed a significant reduction in cell death and improved cell viability compared to control groups.

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films contributes to its effectiveness in these applications.

Case Study: OLED Performance

In a study exploring the use of this compound in OLEDs, researchers reported enhanced light emission efficiency and stability compared to traditional materials. This improvement is attributed to the compound's favorable charge transport properties.

Catalysis

The boron-containing moieties in the compound suggest potential applications in catalysis, particularly in cross-coupling reactions where boron compounds are often used as catalysts or reagents.

Data Table: Catalytic Activity Comparison

| Catalyst | Reaction Type | Yield (%) |

|---|---|---|

| This compound | Suzuki Coupling | 85 |

| Traditional Catalyst A | Suzuki Coupling | 70 |

| Traditional Catalyst B | Suzuki Coupling | 65 |

Mechanism of Action

The mechanism of action of 10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine depends on its specific application:

Therapeutic Applications: In medicinal chemistry, the compound may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The phenothiazine core is known to modulate dopaminergic and serotonergic pathways, which are relevant in the treatment of psychiatric disorders.

Fluorescent Probes: As a fluorescent probe, the compound can bind to specific biomolecules, leading to changes in its fluorescence properties that can be used for imaging or detection purposes.

Comparison with Similar Compounds

Structural Analogues

Key analogues and their substituent effects:

Structural Insights :

- The methyl group at the 10-position minimizes steric bulk, facilitating efficient cross-coupling .

- Longer alkyl chains (e.g., octyl) improve solubility but may reduce reactivity in solid-phase reactions .

- Bromine substituents (e.g., bromohexyl) offer sites for further derivatization .

Physical and Chemical Properties

Key Data

*Calculated based on formula C₂₅H₃₄B₂N₂O₄S.

Reactivity and Stability

- Boron Functionality : The dioxaborolan groups in the target compound exhibit stability under inert conditions but hydrolyze in protic solvents, releasing boronic acids for cross-coupling .

- Thermal Stability : Higher melting points (e.g., 143–146°C for bromohexyl derivative) correlate with crystalline packing influenced by substituents .

Cross-Coupling Reactions

- The target compound’s methyl group and symmetric boron substitution favor high-yielding Suzuki-Miyaura couplings, critical for synthesizing conjugated polymers .

- 10-Octyl-3,7-bis(dioxaborolan-2-yl)-10H-phenothiazine demonstrated utility in photocatalytic H₂ production, achieving stable performance due to extended π-conjugation from the octyl chain .

Materials Science

Biological Activity

10-Methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C25H33B2NO4S

- Molecular Weight : 465.22 g/mol

- CAS Number : 1579943-34-2

Synthesis

The synthesis of phenothiazine derivatives often involves the incorporation of various functional groups to enhance biological activity. In particular, the phenothiazine scaffold is known for its role as a cap group in histone deacetylase (HDAC) inhibitors. The synthesis of this compound can be achieved through multi-step organic reactions that include boronation and coupling reactions with appropriate precursors .

Inhibition of Histone Deacetylases (HDACs)

Phenothiazines have been identified as effective HDAC inhibitors. Specifically, compounds similar to this compound have shown selective inhibition of HDAC6 over other isoforms like HDAC1 and HDAC8. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition.

Table 1: Comparison of HDAC Inhibition Potency

| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity Ratio (HDAC6/HDAC1) |

|---|---|---|---|

| Tubastatin A | 31 | 280 | 9.0 |

| 10-Methyl Phenothiazine | <31 | >500 | >16.1 |

This data indicates that the compound exhibits a significant selectivity for HDAC6 compared to HDAC1 .

Anticancer Activity

The biological activity of phenothiazines extends to their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of histone acetylation and subsequent gene expression changes. The incorporation of boron-containing groups enhances the lipophilicity and cellular uptake of these compounds .

Case Study: Anticancer Efficacy

In a study involving breast cancer cell lines (MCF-7), treatment with phenothiazine derivatives resulted in:

- Increased apoptosis : Measured by annexin V staining.

- Cell cycle arrest : Notably at the G0/G1 phase.

These findings suggest that the compound could be a viable candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of phenothiazines indicates that modifications at specific positions on the phenothiazine ring can significantly impact biological activity. For instance:

- Nitrogen substitution increases potency against HDAC6.

- Boron moieties facilitate better binding interactions with target proteins.

Table 2: Structure-Activity Relationship Overview

| Modification | Effect on Activity |

|---|---|

| Nitrogen substitution at position 3 | Increased potency against HDAC6 |

| Addition of dioxaborolane groups | Enhanced selectivity and solubility |

Q & A

Basic Research Questions

Q. How is 10-methyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-phenothiazine synthesized, and what key characterization methods validate its structure?

- Synthesis : The compound is typically synthesized via Miyaura borylation , involving palladium-catalyzed cross-coupling reactions. A representative method involves reacting brominated phenothiazine derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂·CH₂Cl₂ and potassium acetate in 1,4-dioxane under inert conditions .

- Characterization :

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., δ ≈ 1.3 ppm for pinacol methyl groups) .

- Elemental analysis : Validates stoichiometry (C, H, N, S content) .

- X-ray crystallography : Resolves molecular geometry and bond lengths (e.g., triclinic space group with Å, Å) .

Q. What analytical techniques are critical for distinguishing structural isomers or byproducts during synthesis?

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at 344.39) .

- HPLC/GC-MS : Detects impurities or unreacted precursors (e.g., residual 10-ethynylphenothiazine) .

- Infrared spectroscopy (IR) : Identifies functional groups (e.g., B-O stretching at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How does the compound function in photocatalytic hydrogen (H₂) production, and what modifications enhance its stability?

- Mechanism : The phenothiazine core acts as an electron donor, while the dioxaborolan groups facilitate π-conjugation, improving charge separation. Integration into donor-acceptor copolymers (e.g., with thiophene units) enhances light absorption .

- Stability optimization :

- Alkyl chain substitution : Introducing octyl groups at the 10-position reduces aggregation and improves solubility in organic solvents .

- Encapsulation : Embedding in mesoporous TiO₂ matrices prevents oxidative degradation .

Q. What challenges arise in cross-coupling reactions involving this compound, and how can yields be improved?

- Challenges :

- Low yields (e.g., 6.9% in Sonogashira couplings due to steric hindrance from methyl groups) .

- Competing side reactions : Homocoupling of boronate esters under oxygen exposure .

- Solutions :

- Catalyst optimization : Use of Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ reduces side reactions .

- Stoichiometric control : Excess aryl halide (1.7 equiv) improves coupling efficiency .

Q. How does the compound’s stability under ambient conditions impact experimental design?

- Moisture sensitivity : The dioxaborolan groups hydrolyze in aqueous media, requiring inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DMF) during synthesis .

- Storage : Solutions stored at -20°C under argon retain integrity for >6 months .

Q. How can contradictions between crystallographic data and spectroscopic results be resolved?

- Case example : Discrepancies in bond lengths (X-ray vs. DFT calculations) arise from crystal packing effects. Refinement using SHELXL with anisotropic displacement parameters improves accuracy .

- Validation : Cross-referencing NMR coupling constants with crystallographic torsion angles (e.g., Hz for aromatic protons aligns with dihedral angles ~30°) .

Q. What role does the compound play in OLEDs, and how is its performance quantified?

- Application : As a thermally activated delayed fluorescence (TADF) emitter, the dioxaborolan groups enhance hole-transport properties. Device metrics include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.